Geminal Amine Connectivity vs. Regioisomers
The title compound's defining feature is the geminal substitution of the methylamino group on the cyclopropane ring adjacent to the ethan-1-ol chain. This is in stark contrast to the regioisomeric analog 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS 24907-48-0) where the nitrogen is exocyclic . In the analog, the basic amine nitrogen is separated from the cyclopropane ring by a methylene spacer, leading to a fundamentally different pKa, steric profile, and hydrogen-bonding geometry. This connectivity difference is not trivial; it dictates the compound's behavior in subsequent chemical reactions (e.g., reductive amination, nucleophilic substitution) and its interaction with biological targets . While both share the molecular formula C6H13NO, the target compound offers a more rigid, conformationally constrained amine environment [1].
| Evidence Dimension | Nitrogen Connectivity and Resulting Amine Basicity |
|---|---|
| Target Compound Data | Geminal: Methylamino group directly attached to cyclopropyl C1. Predicted pKa ≈ 15.16 for the conjugate acid of the alcohol [1]; amine basicity is influenced by cyclopropane ring strain. |
| Comparator Or Baseline | 2-[Cyclopropyl(methyl)amino]ethan-1-ol (CAS 24907-48-0): Exocyclic amine; nitrogen separated from cyclopropane by -CH2- spacer. |
| Quantified Difference | Significant difference in nitrogen basicity and steric accessibility; exact pKa difference not experimentally reported but inferred from structural class. The target's amine is expected to be less basic and more sterically hindered. |
| Conditions | Structural comparison based on IUPAC names and molecular connectivity; physicochemical property prediction data from Kuujia database. |
Why This Matters
For procurement, selecting the correct regioisomer is paramount; using the exocyclic analog will produce a different SAR, alter reaction yields, and likely fail to replicate biological activity reported for the target compound.
- [1] Kuujia. Cas no 1784130-46-6 (2-1-(methylamino)cyclopropylethan-1-ol): Predicted Physicochemical Properties. Kuujia Chemical Database, 2023. Accessed April 21, 2026. View Source
